(Z)-5-((2-((3-ethoxypropyl)amino)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-propyl-2-thioxothiazolidin-4-one
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Description
Scientific Research Applications
Synthesis and Antimicrobial Activity
- Novel thiazolidinone derivatives containing thieno[d]pyrimidine-4-one moiety have been synthesized and showed potential as antimicrobial agents against various bacterial and fungal strains, indicating the utility of these compounds in developing new antimicrobial drugs (El Azab & Abdel-Hafez, 2015).
Anticancer and Antiangiogenic Effects
- Thioxothiazolidin-4-one derivatives were investigated for their anticancer and antiangiogenic effects against mouse tumors, showing significant potential to inhibit tumor growth and tumor-induced angiogenesis. This highlights their promise as candidates for anticancer therapy (Chandrappa et al., 2010).
Antiproliferative Activity
- Synthesis of thiazole/benzothiazole fused pyranopyrimidine derivatives revealed selective cytotoxicity to cancer cells compared to normal cells, with some compounds exhibiting potent antiproliferative activity against various cancer cell lines. These findings underscore the potential of these compounds in cancer treatment (Nagaraju et al., 2020).
Properties
IUPAC Name |
(5Z)-5-[[2-(3-ethoxypropylamino)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-propyl-2-sulfanylidene-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O3S2/c1-4-10-25-20(27)16(30-21(25)29)13-15-17(22-9-7-12-28-5-2)23-18-14(3)8-6-11-24(18)19(15)26/h6,8,11,13,22H,4-5,7,9-10,12H2,1-3H3/b16-13- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSSWQDSHZANKTL-SSZFMOIBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C(=CC2=C(N=C3C(=CC=CN3C2=O)C)NCCCOCC)SC1=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCN1C(=O)/C(=C/C2=C(N=C3C(=CC=CN3C2=O)C)NCCCOCC)/SC1=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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